6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by a fused imidazole and pyridazine ring system. The presence of a chlorine atom at the sixth position of the imidazo[1,2-b]pyridazine core enhances its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and proteins, making it a subject of interest in pharmaceutical research.
The compound is classified under the chemical registry number 6775-78-6. It is recognized for its relevance in various scientific disciplines, including organic chemistry and drug discovery. The synthesis and characterization of 6-chloroimidazo[1,2-b]pyridazine have been documented in several studies, highlighting its significance in medicinal chemistry and biochemical research.
The synthesis of 6-chloroimidazo[1,2-b]pyridazine can be achieved through multiple methodologies. One prominent method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is subsequently cyclized to yield the target compound.
The molecular formula of 6-chloroimidazo[1,2-b]pyridazine is CHClN, with a molecular weight of approximately 153.57 g/mol. The compound features a fused ring system that contributes to its unique chemical properties.
6-Chloroimidazo[1,2-b]pyridazine participates in various chemical reactions due to its reactive chlorine atom:
The mechanism of action for 6-chloroimidazo[1,2-b]pyridazine involves interaction with various biological targets:
6-Chloroimidazo[1,2-b]pyridazine has diverse applications in scientific research:
The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives faces significant efficiency challenges when employing traditional linear routes. A documented linear synthesis for VEGFR-2 kinase inhibitors began with expensive 3-amino-6-iodopyridazine and required five to six steps, including a high-temperature (150°C) nucleophilic aromatic substitution (SNAr) reaction and chromatographic purifications. This process achieved a moderate overall yield of approximately 20% and proved unsuitable for scale-up due to cost, harsh conditions, and complex intermediate handling [1]. In contrast, a convergent synthesis strategy was developed to streamline production. This approach features late-stage coupling of pre-functionalized fragments, specifically through SNAr displacement at the C6 position of a pre-assembled 6-chloroimidazo[1,2-b]pyridazine core. Key advantages include:
Table 1: Comparative Analysis of Synthetic Routes for Imidazo[1,2-b]pyridazine Derivatives
Synthetic Parameter | Linear Approach | Convergent Approach |
---|---|---|
Starting Material | 3-Amino-6-iodopyridazine (expensive) | 3-Amino-6-chloropyridazine (low-cost) |
Key Step Conditions | SNAr at 150°C | SNAr at 80-100°C |
Purification | Multiple chromatographies | Recrystallization dominant |
Overall Yield | ~20% | >45% |
Scalability | Limited | High |
Retrosynthetic planning for 6-chloroimidazo[1,2-b]pyridazines emphasizes strategic bond disconnections to maximize synthetic efficiency and modularity. The core scaffold is deconstructed into two primary building blocks: halogenated pyridazines and α-halo carbonyl compounds. As illustrated in Scheme 2 of the referenced work [1], the C-N bond forming the imidazo ring is disconnected to reveal 3-amino-6-chloropyridazine (C6 halogen handle retained) and 2-haloacetamide/2-haloacetonitrile derivatives (cyclization agents). This disconnection enables:
Modern synthetic approaches leverage one-pot methodologies to enhance efficiency in constructing the 6-chloroimidazo[1,2-b]pyridazine core. A particularly effective method employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) and bromoacetonitrile with 3-amino-6-chloropyridazine. This sequence proceeds via in-situ formation of an N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate, which undergoes intramolecular cyclization upon addition of bromoacetonitrile. Alkali workup precipitates the product directly, enabling isolation by simple filtration. This approach eliminates solvent-intensive purification and chromatography, achieving isolated yields of 75–85% for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile after recrystallization from ethyl acetate/hexane mixtures [2].
Table 2: Reaction Conditions for One-Pot Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Step | Reagents/Solvents | Conditions | Key Outcome |
---|---|---|---|
1 | DMF-DMA, neat | 80°C, 2–4 hours | Formation of formamidine intermediate |
2 | Bromoacetonitrile, DMF | 25°C, 12 hours | Cyclization to imidazopyridazine core |
3 | NaOH (aq) | Precipitation, 0°C | Crude solid isolation by filtration |
4 | Ethyl acetate/hexane | Recrystallization | Pure product (≥98% HPLC) |
Critical to success is the sequential addition of reagents without isolating intermediates. The method demonstrates excellent compatibility with the C6-chloro substituent, preserving this handle for subsequent functionalization. Solvent selection (DMF for cyclization, ethyl acetate/hexane for crystallization) enables high purity without chromatography [2].
Microwave irradiation significantly accelerates the synthesis of imidazo[1,2-b]pyridazine derivatives, particularly facilitating both core formation and downstream derivatizations. In the context of C6-functionalized compounds, microwave technology proves invaluable for Suzuki-Miyaura cross-coupling reactions on pre-formed 6-chloroimidazo[1,2-b]pyridazines. Reactions employing aqueous micellar conditions (water/acetonitrile 3:1) with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst and palladium catalysts (e.g., Pd(PPh₃)₄) reach completion within 10–15 minutes under microwave irradiation (100–120°C). This represents a 5-8 fold reduction in reaction time compared to conventional heating (typically 1–2 hours). For example, coupling of 6-chloro-3-cyanoimidazo[1,2-b]pyridazine with indazole-5-boronic acid under microwaves achieved 82% yield with minimal palladium loading (2 mol%) [4] [6]. Key advantages include:
The C6-chloro substituent in imidazo[1,2-b]pyridazines displays exceptional versatility in metal-catalyzed cross-coupling reactions, enabling precise C-C and C-N bond formation.
Suzuki-Miyaura Arylation: Systematic studies using 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine revealed significant base and solvent effects. Both Na₂CO₃ and NaOH (2.0 equiv) in toluene/ethanol/water mixtures efficiently promote coupling with diverse (hetero)arylboronic acids at 80°C using Pd(PPh₃)₄ (3 mol%). Conversely, Ba(OH)₂ proved less effective despite its stronger basicity, likely due to solubility issues. Electron-deficient boronic acids (e.g., 4-pyridyl, 3-cyanophenyl) required extended reaction times (24h) but achieved >70% conversion. Thiophene-2-boronic acid couplings proceeded exceptionally well (95% yield), demonstrating compatibility with heterocycles [3] [6] [7].
Table 3: Suzuki-Miyaura Coupling Efficiency with 6-Chloroimidazo[1,2-b]pyridazine
Boronic Acid | Base (2.0 equiv) | Time (h) | Yield (%) | Key Application |
---|---|---|---|---|
Phenylboronic acid | Na₂CO₃ | 12 | 92 | Access to biaryl systems |
Thiophen-2-yl | NaOH | 8 | 95 | Synthesis of thienyl derivatives |
4-Pyridyl | Na₂CO₃ | 24 | 75 | Introduction of basic nitrogen |
3-Cyanophenyl | NaOH | 24 | 78 | Nitrile handle for further chemistry |
1-Methylindazol-5-yl | Na₂CO₃ | 15 | 82 | Kinase inhibitor synthesis [4] |
Buchwald-Hartwig Amination: While less extensively documented than Suzuki couplings, the C6-Cl position undergoes efficient Pd-catalyzed amination with secondary amines. Morpholine and piperazine derivatives couple smoothly with 6-chloroimidazo[1,2-b]pyridazines using Pd₂(dba)₃/XantPhos catalyst systems in toluene at 90°C. This reaction is critical for installing solubilizing groups and pharmacophores in TAK1 inhibitors (e.g., 6-morpholin-4-yl derivatives). Primary amines require careful optimization to prevent bis-alkylation, typically employing bulky phosphines (e.g., DavePhos) and lower temperatures (60–70°C) [4] [1].
The reliability of these C6-Cl transformations underpins the scaffold’s utility in medicinal chemistry, enabling efficient exploration of three-dimensional chemical space around the imidazo[1,2-b]pyridazine core.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7